Cas no 55854-46-1 (5-Bromothiophene-2-sulfonyl chloride)
5-Bromothiophene-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Bromothiophene-2-sulfonyl chloride
- 5-BROMO-2-THIOPHENESULFONYL CHLORIDE
- 5-Bromothiophenesulfonyl chloride
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- MDL: MFCD00084909
- Inchi: 1S/C4H2BrClO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
- InChI Key: WGYBIEOLAFYDEC-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(S1)S(=O)(=O)Cl
Computed Properties
- Exact Mass: 259.83700
- Monoisotopic Mass: 259.837
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.8A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
Experimental Properties
- Color/Form: crystal
- Density: 1.9850
- Melting Point: 39.0 to 43.0 deg-C
- Boiling Point: 110°C/4mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.619
- PSA: 70.76000
- LogP: 3.51890
- Sensitiveness: Moisture Sensitive
- Solubility: reaction
5-Bromothiophene-2-sulfonyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314,H317
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34-43
- Safety Instruction: S26-S36/37/39-S45-S28A-S25
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Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Storage Condition:Store long-term at -20°C
- Packing Group:II
- Hazard Level:8
- Risk Phrases:R34
- Packing Group:II
- Safety Term:8
5-Bromothiophene-2-sulfonyl chloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromothiophene-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 005201-1g |
5-Bromothiophene-2-sulfonyl chloride |
55854-46-1 | 98% | 1g |
£10.00 | 2022-02-28 | |
| AstaTech | 56142-25/G |
5-BROMO-THIOPHENE-2-SULFONYL CHLORIDE |
55854-46-1 | 95% | 25g |
$45 | 2023-09-17 | |
| AstaTech | 56142-4*25/G |
5-BROMO-THIOPHENE-2-SULFONYL CHLORIDE |
55854-46-1 | 95% | 4*25/G |
$130 | 2022-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B107908-100g |
5-Bromothiophene-2-sulfonyl chloride |
55854-46-1 | 97% | 100g |
¥1049.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B107908-1g |
5-Bromothiophene-2-sulfonyl chloride |
55854-46-1 | 97% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B107908-25g |
5-Bromothiophene-2-sulfonyl chloride |
55854-46-1 | 97% | 25g |
¥328.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B107908-5g |
5-Bromothiophene-2-sulfonyl chloride |
55854-46-1 | 97% | 5g |
¥82.90 | 2023-09-04 | |
| Fluorochem | 005201-5g |
5-Bromothiophene-2-sulfonyl chloride |
55854-46-1 | 98% | 5g |
£12.00 | 2022-02-28 | |
| Fluorochem | 005201-25g |
5-Bromothiophene-2-sulfonyl chloride |
55854-46-1 | 98% | 25g |
£32.00 | 2022-02-28 | |
| Fluorochem | 005201-100g |
5-Bromothiophene-2-sulfonyl chloride |
55854-46-1 | 98% | 100g |
£98.00 | 2022-02-28 |
5-Bromothiophene-2-sulfonyl chloride Suppliers
5-Bromothiophene-2-sulfonyl chloride Related Literature
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Besma Saoudi,Adbelmadjid Debache,Jean-Fran?ois Soulé,Henri Doucet RSC Adv. 2015 5 65175
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Kedong Yuan,Rui Sang,Jean-Fran?ois Soulé,Henri Doucet Catal. Sci. Technol. 2015 5 2904
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Mariam Omara,Mohamed Hagras,Mohamed M. Elsebaie,Nader S. Abutaleb,Hanzada T. Nour El-Din,Maria O. Mekhail,Ahmed S. Attia,Mohamed N. Seleem,Marwa T. Sarg,Abdelrahman S. Mayhoub RSC Adv. 2023 13 19695
Additional information on 5-Bromothiophene-2-sulfonyl chloride
Introduction to 5-Bromothiophene-2-sulfonyl chloride (CAS No. 55854-46-1)
5-Bromothiophene-2-sulfonyl chloride, with the chemical formula C₄H₂BrClOS₂, is a highly versatile sulfonating agent widely utilized in pharmaceutical and agrochemical synthesis. This compound belongs to the class of heterocyclic sulfonates, characterized by its sulfur-containing aromatic ring system, which makes it a valuable intermediate in the development of complex molecular structures. The presence of both bromine and chlorine substituents enhances its reactivity, enabling diverse functionalization pathways.
The CAS No. 55854-46-1 uniquely identifies this compound in scientific literature and industrial applications, ensuring precise referencing and compliance with regulatory standards. As a key building block in organic synthesis, 5-Bromothiophene-2-sulfonyl chloride plays a crucial role in constructing biologically active molecules, particularly in medicinal chemistry. Its ability to undergo nucleophilic substitution reactions makes it indispensable for introducing sulfonyl groups into target scaffolds, facilitating the synthesis of drugs with enhanced pharmacological properties.
Recent advancements in synthetic methodologies have highlighted the significance of 5-Bromothiophene-2-sulfonyl chloride in modern drug discovery. Researchers have leveraged its reactivity to develop novel sulfonamide derivatives, which exhibit promising antimicrobial and anti-inflammatory activities. For instance, studies published in leading journals such as the *Journal of Medicinal Chemistry* have demonstrated its utility in generating lead compounds for treating metabolic disorders. The compound’s ability to form stable intermediates under mild conditions has also made it a preferred choice for large-scale synthesis.
In the realm of agrochemicals, 5-Bromothiophene-2-sulfonyl chloride has been employed to synthesize herbicides and fungicides with improved efficacy and environmental compatibility. The integration of thiophene rings into agrochemical formulations has been shown to enhance their binding affinity to biological targets, leading to more effective crop protection solutions. Furthermore, the bromine substituent allows for further derivatization, enabling the creation of structurally diverse compounds with tailored biological activities.
The chemical properties of 5-Bromothiophene-2-sulfonyl chloride make it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to constructing complex organic molecules. These reactions facilitate the introduction of aryl or amino groups into sulfonylated intermediates, expanding their applicability in drug development. Additionally, its stability under various reaction conditions ensures consistent yields, making it a reliable reagent for industrial processes.
From a mechanistic perspective, the electrophilic nature of the sulfonyl chloride group in 5-Bromothiophene-2-sulfonyl chloride allows for rapid nucleophilic attack, enabling efficient functionalization. This characteristic has been exploited in flow chemistry systems, where controlled reaction conditions enhance scalability and purity. The integration of continuous flow technology has further optimized the synthesis of derivatives derived from this compound, reducing waste and improving overall efficiency.
Future research directions suggest that 5-Bromothiophene-2-sulfonyl chloride will continue to be integral to innovative synthetic strategies. The exploration of its role in photoredox catalysis and green chemistry initiatives underscores its versatility and sustainability. As pharmaceutical companies strive to develop next-generation therapeutics with reduced environmental impact, this compound’s adaptability positions it as a cornerstone in synthetic organic chemistry.
In conclusion, 5-Bromothiophene-2-sulfonyl chloride (CAS No. 55854-46-1) is a multifaceted reagent with far-reaching implications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity profile make it indispensable for constructing biologically active molecules. With ongoing advancements in synthetic methodologies and an increasing emphasis on sustainable practices, this compound is poised to remain at the forefront of chemical innovation.
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